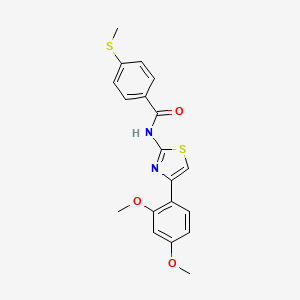![molecular formula C24H17Cl2N5O B2517520 1-(5-chloro-2-méthylphényl)-N-(4-(4-chlorophénoxy)phényl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-86-7](/img/structure/B2517520.png)
1-(5-chloro-2-méthylphényl)-N-(4-(4-chlorophénoxy)phényl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolopyrimidine class, which is known for its diverse pharmacological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives typically involves multi-step reactions including chlorination and aminisation. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved by chlorination and aminisation from a diol precursor . This suggests that the target compound could potentially be synthesized through similar methods, with careful selection of starting materials and reaction conditions to introduce the appropriate substituents at the desired positions on the pyrazolopyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is often confirmed using a combination of elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For the compound of interest, similar analytical methods would likely be employed to establish its structure, with particular attention to the substitution pattern on the aromatic rings and the pyrazolopyrimidine core.
Chemical Reactions Analysis
The reactivity of pyrazolopyrimidine derivatives can be influenced by the substituents attached to the core structure. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product . This indicates that the chlorine atoms in these compounds can be reactive sites for further chemical transformations. The target compound, with chloro substituents and an aminopyrazolopyrimidine moiety, may undergo similar nucleophilic substitution reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal structure of a related compound was determined to belong to the triclinic system, which can provide insights into the compound's intermolecular interactions and stability . These properties are not only important for understanding the compound's behavior in biological systems but also for its formulation and storage. The target compound's properties would need to be analyzed in a similar manner to optimize its use in potential applications.
Applications De Recherche Scientifique
Recherche anticancéreuse
Propriétés anti-inflammatoires
Neuroprotection et maladies neurodégénératives
Applications cardiovasculaires
Développement de nouveaux médicaments
Biologie chimique et chimie médicinale
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-[4-(4-chlorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N5O/c1-15-2-3-17(26)12-22(15)31-24-21(13-29-31)23(27-14-28-24)30-18-6-10-20(11-7-18)32-19-8-4-16(25)5-9-19/h2-14H,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIAPKMLTSASFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)
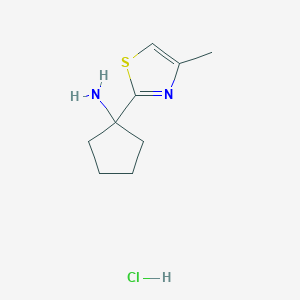

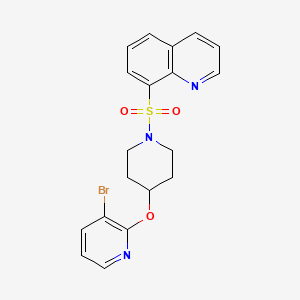
![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)
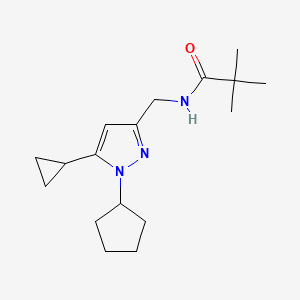
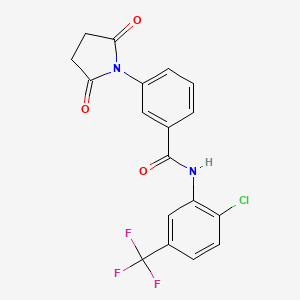
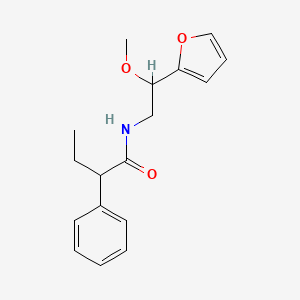
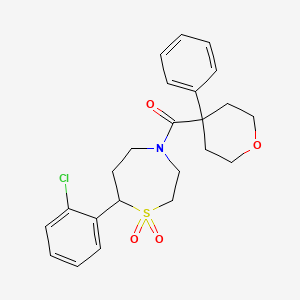
![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)
![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)
